N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidine and imidazole derivatives are important classes of compounds in medicinal chemistry due to their wide range of pharmacological activities . They are often used as building blocks in the design of new drugs .
Molecular Structure Analysis
The molecular structure of similar compounds often involves various types of interactions, such as N—H…N hydrogen bonds, C—H…N interactions, and C—H…O interactions . These interactions can influence the overall shape and properties of the molecule .
Chemical Reactions Analysis
The chemical reactions of similar compounds can be complex and varied. For example, pyrazine derivatives have been shown to exhibit antimicrobial, antiviral, antitumor, and antifibrotic activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can be influenced by factors such as the presence of functional groups and the overall structure of the molecule .
Scientific Research Applications
Cellular Permeability and DNA Binding
Studies on pyrrole-imidazole (Py-Im) polyamides, which share structural motifs with the compound of interest, have revealed their ability to bind specifically to DNA sequences. This interaction is critical for the development of therapeutic agents targeting genetic diseases. Modifications to these molecules can enhance their cellular permeability, making them more effective in entering cells to reach their DNA targets (Liu & Kodadek, 2009).
Medicinal Chemistry Strategies
Research into imidazo[1,2-a]pyrimidine derivatives, similar in structure to the compound , has aimed at reducing metabolism mediated by aldehyde oxidase (AO), a common challenge in drug development. By understanding how modifications affect AO metabolism, researchers can design more stable and effective therapeutic agents (Linton et al., 2011).
Synthesis and Application of Thiophene Derivatives
The Gewald reaction has been used to synthesize novel thiophene derivatives, including thienopyrimidines, which are structurally related to the compound in focus. These compounds have applications in the development of new materials and pharmaceuticals due to their unique chemical properties (Pokhodylo et al., 2010).
Antiulcer Agents
Imidazo[1,2-a]pyridines substituted at specific positions have shown potential as antiulcer agents, underscoring the versatility of this chemical scaffold in therapeutic applications. Such studies highlight the potential for designing new drugs based on modifying the core structure of compounds like "N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide" (Starrett et al., 1989).
Antibacterial and Antitumor Activities
The synthesis of new thiophene and N-substituted thieno[3,2-d]pyrimidine derivatives has demonstrated potent antibacterial and antitumor activities. These findings indicate that compounds with a thiophene backbone, similar to the one , can serve as effective agents in combating various bacterial infections and cancer (Hafez et al., 2017).
Mechanism of Action
Target of Action
Similar compounds with a pyrimidine moiety have been reported to exhibit a wide range of pharmacological activities . They have been employed in the design of privileged structures in medicinal chemistry .
Mode of Action
For instance, some compounds can inhibit collagen synthesis in rat and dog models by inactivating hepatic stellate cells that are mainly responsible for collagen synthesis in liver fibrosis .
Biochemical Pathways
For example, some compounds can inhibit the mRNA expression of transforming growth factor-β1 (TGF-β1) in hepatic stellate cells .
Result of Action
Similar compounds have been shown to effectively inhibit the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
Future Directions
Properties
IUPAC Name |
N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5OS/c20-14(11-3-1-10-21-11)18-7-9-19-8-6-17-13(19)12-15-4-2-5-16-12/h1-6,8,10H,7,9H2,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTFOWATJKULJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=NC=CN2CCNC(=O)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.